Methyl 3-[(2-methylacryloyl)oxy]benzoate
Description
Methyl 3-[(2-methylacryloyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 2-methylacryloyloxy substituent at the meta position of the aromatic ring. This compound is structurally characterized by its reactive α,β-unsaturated ester moiety, which enables participation in polymerization reactions and serves as a precursor in organic synthesis.
Properties
CAS No. |
537039-99-9 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3-(2-methylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C12H12O4/c1-8(2)11(13)16-10-6-4-5-9(7-10)12(14)15-3/h4-7H,1H2,2-3H3 |
InChI Key |
KMFLVWYDTGDOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylacryloyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with 2-methylacryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Hydroxybenzoic acid+2-Methylacryloyl chlorideBaseMethyl 3-[(2-methylacryloyl)oxy]benzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product is 3-carboxybenzoic acid.
Reduction: The major product is 3-hydroxybenzoic alcohol.
Substitution: The products depend on the nucleophile used; for example, using NaOMe can yield methyl 3-methoxybenzoate.
Scientific Research Applications
Methyl 3-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its reactive ester group.
Mechanism of Action
The mechanism by which Methyl 3-[(2-methylacryloyl)oxy]benzoate exerts its effects is primarily through its reactive ester group. This group can undergo polymerization reactions, forming long chains that impart desirable properties to the resulting materials. The molecular targets and pathways involved include the esterification and transesterification processes, which are catalyzed by acids or bases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-[(2-methylacryloyl)oxy]benzoate with analogous compounds reported in the literature, focusing on synthesis, physical properties, and reactivity.
Structural and Functional Group Comparisons
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5k, ): Key differences: Incorporates a triazine core and multiple aryloxy substituents, contrasting with the simpler acryloyloxy group in the target compound. Reactivity: The triazine ring enables nucleophilic substitutions, while the acryloyloxy group in the target compound is prone to radical polymerization or Michael additions .
- Methyl 2-benzoylamino-3-arylaminobut-2-enoates (): Key differences: Features a β-enamino ester framework with a benzoylamino group, differing in backbone flexibility and functional group diversity. Applications: Used in heterocyclic synthesis (e.g., imidazoles and oxazoloquinolines), whereas the target compound’s acryloyl group suggests utility in polymer chemistry .
Physical Properties and Stability
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., NMR, melting point) for this compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Key Insight : Substituent nature drastically alters reactivity. Bulky groups (e.g., triazine in Compound 5k) reduce volatility but increase synthetic complexity, whereas simpler acrylates prioritize functional versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
